molecular formula C20H31N3O5 B8265433 Tert-butyl (4-(3-(((benzyloxy)carbonyl)amino)propanamido)butyl)carbamate

Tert-butyl (4-(3-(((benzyloxy)carbonyl)amino)propanamido)butyl)carbamate

Cat. No.: B8265433
M. Wt: 393.5 g/mol
InChI Key: IDSLLYQTYUJICL-UHFFFAOYSA-N
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Description

Tert-butyl (4-(3-(((benzyloxy)carbonyl)amino)propanamido)butyl)carbamate is a complex organic compound that features a tert-butyl carbamate group and a benzyloxycarbonyl-protected amine. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The presence of the tert-butyl and benzyloxycarbonyl groups provides stability and protection to the molecule during various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(3-(((benzyloxy)carbonyl)amino)propanamido)butyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common method involves the protection of an amine group with a benzyloxycarbonyl (Cbz) group, followed by the coupling of the protected amine with a tert-butyl carbamate.

    Protection of Amine Group: The amine group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Coupling Reaction: The protected amine is then coupled with tert-butyl carbamate using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylcarbodiimide (DEC). The reaction is usually performed in an inert atmosphere to avoid moisture and other contaminants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(3-(((benzyloxy)carbonyl)amino)propanamido)butyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the protecting groups, yielding the free amine and carbamate.

    Substitution Reactions: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the molecule.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.

    Substitution: Reagents such as trifluoroacetic acid (TFA) or hydrogenation catalysts (e.g., palladium on carbon) can be used to remove the benzyloxycarbonyl group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions include the deprotected amine, substituted derivatives, and oxidized or reduced forms of the compound.

Scientific Research Applications

Tert-butyl (4-(3-(((benzyloxy)carbonyl)amino)propanamido)butyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor for the development of pharmaceuticals and biologically active compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (4-(3-(((benzyloxy)carbonyl)amino)propanamido)butyl)carbamate involves the protection and deprotection of functional groups during chemical synthesis. The benzyloxycarbonyl group protects the amine from unwanted reactions, while the tert-butyl carbamate provides stability to the molecule. Upon deprotection, the free amine can participate in further reactions, enabling the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler compound with similar protective properties.

    Benzyloxycarbonyl-protected amines: Compounds with the benzyloxycarbonyl group protecting the amine.

    N-Boc-protected amines: Compounds with the tert-butoxycarbonyl (Boc) group protecting the amine.

Uniqueness

Tert-butyl (4-(3-(((benzyloxy)carbonyl)amino)propanamido)butyl)carbamate is unique due to the combination of both tert-butyl and benzyloxycarbonyl protective groups, providing dual protection and stability during complex synthetic processes. This dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

benzyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]-3-oxopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O5/c1-20(2,3)28-19(26)22-13-8-7-12-21-17(24)11-14-23-18(25)27-15-16-9-5-4-6-10-16/h4-6,9-10H,7-8,11-15H2,1-3H3,(H,21,24)(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSLLYQTYUJICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNC(=O)CCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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